nocardimicin B
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Overview
Description
Chemical Reactions Analysis
GNF-PF-5618 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
GNF-PF-5618 has several scientific research applications, including:
Chemistry: It is used as a probe in chemical research to study various biochemical pathways and reactions.
Biology: It is used to investigate the biological activity of natural products and their potential therapeutic effects.
Medicine: It is being studied as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of GNF-PF-5618 involves its interaction with specific molecular targets and pathways. It has been shown to bind to the muscarinic acetylcholine receptor M1, which mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Comparison with Similar Compounds
GNF-PF-5618 is unique due to its specific chemical structure and biological activity. Similar compounds include:
Nocardimicin A: Another natural product with similar biological activity.
Nocardimicin C: A related compound with slight variations in its chemical structure.
Nocardimicin D: Another derivative with distinct biological properties.
Properties
Molecular Formula |
C39H59N5O10 |
---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxotetradecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C39H59N5O10/c1-4-5-6-7-8-9-10-11-12-23-34(27(2)35(47)40-30-20-15-18-25-44(52)38(30)49)54-39(50)31(21-16-17-24-43(51)28(3)45)41-36(48)32-26-53-37(42-32)29-19-13-14-22-33(29)46/h13-14,19,22,26-27,30-31,34,46,51-52H,4-12,15-18,20-21,23-25H2,1-3H3,(H,40,47)(H,41,48) |
InChI Key |
QFWVGKDFYOXTQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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